molecular formula C11H16N2O B1518767 N-[(3-aminophenyl)methyl]-N-ethylacetamide CAS No. 1087792-18-4

N-[(3-aminophenyl)methyl]-N-ethylacetamide

Cat. No. B1518767
CAS RN: 1087792-18-4
M. Wt: 192.26 g/mol
InChI Key: VPGBTQVDCINHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3-aminophenyl)methyl]-N-ethylacetamide” is a synthetic organic compound that belongs to the amide class of compounds. It has a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of “N-[(3-aminophenyl)methyl]-N-ethylacetamide” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Physical And Chemical Properties Analysis

“N-[(3-aminophenyl)methyl]-N-ethylacetamide” is an oil at room temperature . It has a molecular weight of 192.26 .

Scientific Research Applications

Chemoselective Synthesis

N-[(3-aminophenyl)methyl]-N-ethylacetamide and its derivatives are utilized in chemoselective synthesis processes, such as the acetylation of aminophenols. These compounds serve as intermediates in the synthesis of various drugs, including antimalarial medications. The chemoselective monoacetylation of the amino group of 2-aminophenol to its acetamide derivative exemplifies the utility of these compounds in facilitating specific chemical transformations in drug synthesis (Magadum & Yadav, 2018).

Environmental Applications

In the environmental sector, N-[(3-aminophenyl)methyl]-N-ethylacetamide derivatives are investigated as potential biodegradable alternatives to traditional chelating agents like EDTA and DTPA, which are widely used but environmentally persistent. Research into biodegradable chelating agents explores the efficacy of these compounds in various applications, including soil remediation and wastewater treatment, highlighting their potential to mitigate environmental pollution (Pinto, Neto, & Soares, 2014).

Pharmaceutical Research

N-[(3-aminophenyl)methyl]-N-ethylacetamide derivatives have been synthesized and evaluated for their anticancer properties. Studies involve the structural characterization and molecular docking to assess the binding affinity and mechanism of action against specific cancer targets. Such research underscores the relevance of these compounds in the development of new therapeutic agents (Sharma et al., 2018).

Material Science

In material science, the structural analysis of these acetamide derivatives aids in understanding their chemical and physical properties, which can be critical for designing materials with specific functionalities. Research into the synthesis and characterization of these compounds provides insights into their potential applications in various fields, including the development of novel materials (Hoffmann et al., 1985).

Safety and Hazards

The safety information available indicates that “N-[(3-aminophenyl)methyl]-N-ethylacetamide” is a substance that requires caution. It has a GHS07 pictogram, a signal word of “Warning”, and various hazard and precautionary statements .

properties

IUPAC Name

N-[(3-aminophenyl)methyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(9(2)14)8-10-5-4-6-11(12)7-10/h4-7H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGBTQVDCINHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268671
Record name N-[(3-Aminophenyl)methyl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1087792-18-4
Record name N-[(3-Aminophenyl)methyl]-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Aminophenyl)methyl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-aminophenyl)methyl]-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-[(3-aminophenyl)methyl]-N-ethylacetamide
Reactant of Route 3
Reactant of Route 3
N-[(3-aminophenyl)methyl]-N-ethylacetamide
Reactant of Route 4
Reactant of Route 4
N-[(3-aminophenyl)methyl]-N-ethylacetamide
Reactant of Route 5
Reactant of Route 5
N-[(3-aminophenyl)methyl]-N-ethylacetamide
Reactant of Route 6
Reactant of Route 6
N-[(3-aminophenyl)methyl]-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.